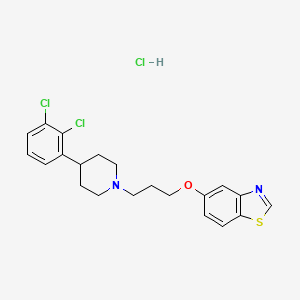

UNC9994 hydrochloride

説明

特性

IUPAC Name |

5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2N2OS.ClH/c22-18-4-1-3-17(21(18)23)15-7-10-25(11-8-15)9-2-12-26-16-5-6-20-19(13-16)24-14-27-20;/h1,3-6,13-15H,2,7-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDQOQYYKZUEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=C(C(=CC=C2)Cl)Cl)CCCOC3=CC4=C(C=C3)SC=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of UNC9994 Hydrochloride

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of novel pharmacological agents is paramount. UNC9994 hydrochloride, a structural analog of the atypical antipsychotic aripiprazole (B633), represents a significant advancement in the field of G protein-coupled receptor (GPCR) pharmacology. This document provides a detailed examination of its core mechanism of action, focusing on its unique signaling properties at the dopamine (B1211576) D2 receptor (D2R).

Core Mechanism: A β-Arrestin-Biased D2R Agonist

UNC9994 is a functionally selective or "biased" agonist at the dopamine D2 receptor.[1][2] Unlike traditional agonists that activate all signaling pathways downstream of a receptor, UNC9994 preferentially activates the β-arrestin pathway while simultaneously acting as an antagonist at the canonical G protein (Gαi/o)-coupled pathway.[1][3][4]

The dopamine D2 receptor is a class A GPCR that classically signals through the inhibitory G protein, Gαi, to inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][5] However, upon agonist binding, the D2R can also be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[2][6] This β-arrestin recruitment not only desensitizes the G protein signal but also initiates a distinct, G protein-independent signaling cascade.

UNC9994's mechanism is unique in that it potently promotes the recruitment of β-arrestin-2 to the D2R without activating the Gαi-mediated inhibition of cAMP production.[1][2][7] This biased agonism is a key feature that distinguishes it from other D2R ligands like the full agonist quinpirole (B1680403) (which activates both pathways) and the partial agonist aripiprazole (which partially activates both).[2][7] The antipsychotic-like effects of UNC9994 have been demonstrated to be dependent on this β-arrestin signaling, as its activity is abolished in β-arrestin-2 knockout mice.[2][3]

Quantitative Pharmacological Data

The binding affinities and functional potencies of UNC9994 have been characterized at various receptors. The data highlights its biased activity at the D2R and its profile at other relevant CNS targets.

| Target Receptor | Assay Type | Parameter | Value (nM) | Reference |

| Dopamine D2 | Radioligand Binding | Ki | 79 | [1][2] |

| β-Arrestin-2 Recruitment | EC50 | <10 | [1] | |

| β-Arrestin-2 Translocation | EC50 | 448 | [7] | |

| Gαi-mediated cAMP Inhibition | Activity | Inactive/Antagonist | [2][7] | |

| GIRK Channel Activation | EC50 | 185 (Partial Agonist) | [6] | |

| Dopamine D3 | Radioligand Binding | Ki | 17 | [8] |

| Dopamine D4 | Radioligand Binding | Ki | 138 | [8] |

| Serotonin 5-HT1A | Radioligand Binding | Ki | - | - |

| Functional Assay | Activity | Agonist | [1] | |

| Serotonin 5-HT2A | Radioligand Binding | Ki | 25-512 (range) | [1][8] |

| Functional Assay | Activity | Antagonist | [1] | |

| Serotonin 5-HT2B | Radioligand Binding | Ki | 25 | [8] |

| Functional Assay | Activity | Antagonist | [1] | |

| Serotonin 5-HT2C | Radioligand Binding | Ki | 512 | [8] |

| Functional Assay | Activity | Agonist | [1] | |

| Histamine H1 | Radioligand Binding | Ki | 2.1 - 2.4 | [1][8] |

| Functional Assay | Activity | Antagonist | [1] |

Note: Some studies have found UNC9994 to be a very weak partial agonist in G-protein dependent assays like GIRK channel activation, suggesting that its bias, while strong, may be context-dependent and not absolute.[6]

Experimental Protocols

The characterization of UNC9994's biased agonism relies on specific in vitro assays designed to independently measure G protein and β-arrestin signaling.

This assay quantifies the inhibition of cAMP production following D2R activation.

-

Cell Line: HEK293T cells are transiently co-transfected with plasmids encoding the human dopamine D2 receptor and a genetically encoded cAMP biosensor (e.g., GloSensor™-22F).

-

Cell Seeding: Transfected cells are seeded into 384-well plates and incubated for 24-48 hours.

-

Assay Preparation: The cell culture medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP Reagent and equilibrated for 2 hours at room temperature.

-

Compound Addition: A baseline luminescence reading is taken. Cells are then stimulated with an agent that increases intracellular cAMP (e.g., 1 µM isoproterenol, a β-adrenergic agonist) to activate adenylyl cyclase. Immediately after, various concentrations of UNC9994, aripiprazole (partial agonist control), or quinpirole (full agonist control) are added.

-

Data Acquisition: Luminescence is measured over time (e.g., 15-20 minutes). A decrease in the isoproterenol-stimulated luminescence signal indicates Gαi activation and subsequent inhibition of cAMP production.

-

Analysis: Data are normalized to the vehicle control and concentration-response curves are generated to determine EC50 and Emax values. For UNC9994, no significant decrease in luminescence is observed, indicating a lack of agonist activity at the Gαi pathway.[2][7]

This assay measures the recruitment of β-arrestin to the activated D2R.

-

Cell Line: A specialized cell line (e.g., HTLA) is used, which stably expresses a tTA-dependent luciferase reporter and a β-arrestin-2-TEV protease fusion protein. These cells are transfected with a plasmid encoding the D2 receptor fused to a C-terminal TEV cleavage site and a transcription factor.

-

Cell Seeding: Transfected cells are seeded into 384-well plates.

-

Compound Treatment: Cells are incubated with various concentrations of UNC9994 or control compounds for 6-18 hours.

-

Mechanism: If UNC9994 induces β-arrestin-2 recruitment to the D2R, the TEV protease is brought into proximity of the TEV cleavage site on the receptor. This cleavage releases the transcription factor, which then translocates to the nucleus and drives the expression of the luciferase reporter gene.

-

Data Acquisition: After incubation, the luciferase substrate is added, and luminescence is measured using a plate reader.

-

Analysis: The luminescence signal is directly proportional to the extent of β-arrestin-2 recruitment. Data are normalized and concentration-response curves are plotted to calculate EC50 and Emax values.[2]

Conclusion

This compound operates through a sophisticated mechanism of action defined by biased agonism at the dopamine D2 receptor. By selectively engaging the β-arrestin signaling pathway while avoiding the canonical Gαi-mediated pathway, it offers a novel pharmacological profile.[1][2][3] This functional selectivity is believed to contribute to its antipsychotic-like efficacy while potentially avoiding some of the motor side effects associated with traditional D2R antagonists. The data and protocols presented here provide a technical foundation for researchers working to understand and leverage the therapeutic potential of biased GPCR ligands.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

- 6. The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, UNC9994, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioon.com.cn [bioon.com.cn]

- 8. medchemexpress.com [medchemexpress.com]

UNC9994 Hydrochloride: A Technical Guide to its Discovery and Development as a β-Arrestin-Biased Dopamine D2 Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UNC9994 is a novel, functionally selective ligand for the dopamine (B1211576) D2 receptor (D2R), discovered through a diversity-oriented modification of the aripiprazole (B633) scaffold.[1][2] It represents a significant advancement in the pursuit of safer and more effective antipsychotic agents by acting as a β-arrestin-biased agonist.[1] This means it preferentially activates the β-arrestin signaling cascade over the classical G protein-mediated pathway, a mechanism hypothesized to separate therapeutic antipsychotic effects from motor side effects.[1][3] UNC9994 is a partial agonist for D2R/β-arrestin-2 interactions while simultaneously acting as an antagonist at the Gαi/o-regulated cAMP production pathway.[1][4] Preclinical studies in mouse models of schizophrenia have demonstrated its antipsychotic-like efficacy, which is notably dependent on the presence of β-arrestin-2.[1][3][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of UNC9994 hydrochloride, presenting key quantitative data, experimental methodologies, and visual representations of its pharmacological profile.

Discovery and Rationale

The development of UNC9994 was driven by the need to create safer antipsychotic drugs. Traditional D2R antagonists, while effective for positive symptoms of schizophrenia, are often associated with debilitating motor side effects. The discovery that D2R signals through two distinct pathways—the canonical G protein pathway and a non-canonical β-arrestin pathway—opened a new avenue for drug design.[1][2] The hypothesis was that biased ligands, which selectively activate one pathway over the other, could offer improved therapeutic profiles.

UNC9994 was developed from the chemical scaffold of aripiprazole, an atypical antipsychotic with a partial agonist profile.[1][6] A robust, diversity-oriented synthesis approach led to the identification of UNC9994 as an unprecedented β-arrestin-biased D2R ligand.[1][2] Its unique profile is characterized by its ability to engage β-arrestin signaling without significantly affecting the G protein pathway, offering a valuable tool to probe the distinct roles of these signaling cascades in vivo.[1][7]

Mechanism of Action

UNC9994's primary mechanism is its functional selectivity at the dopamine D2 receptor.

-

β-Arrestin Biased Agonism : It potently and partially activates the recruitment of β-arrestin-2 to the D2R.[3][4] This interaction is believed to be crucial for its antipsychotic effects.[1][3]

-

G Protein Pathway Inactivity : Initial studies reported UNC9994 to be an antagonist or inactive at the Gαi/o-mediated pathway, meaning it does not inhibit adenylyl cyclase and subsequent cAMP production.[1][4][8]

-

GIRK Channel Activation : More recent evidence indicates that UNC9994 can act as a weak partial agonist at G protein-coupled inward rectifier (GIRK) channels via both D2 and D3 receptors, suggesting some level of G protein pathway modulation, contrary to initial findings.[8] At the D2R, it induced a GIRK current that was 15% of the maximal response to dopamine.[8]

-

Dependence on Adenosine (B11128) A2A Receptors : The antipsychotic-like activity of UNC9994 has been shown to be dependent on the expression of the adenosine A2A receptor (A2AR), highlighting the potential importance of A2A-D2 receptor heterodimers in its function.[7]

This biased agonism is a key differentiator from traditional antipsychotics and is central to its therapeutic hypothesis.

Quantitative Data

The following tables summarize the key in vitro pharmacological data for UNC9994.

Table 1: Receptor Binding Affinities of UNC9994

| Receptor | Binding Affinity (Kᵢ, nM) |

| Dopamine D2 | 79[2][4] |

| Dopamine D3 | High Affinity (Kᵢ < 100 nM, specific value not detailed in snippets)[2] |

| Serotonin 5HT₁ₐ | 512[4] |

| Serotonin 5HT₂ₐ | 25[4] |

| Serotonin 5HT₂ₑ | 114[4] |

| Serotonin 5HT₂C | 158[4] |

| Histamine H₁ | 2.4[4] |

Table 2: Functional Activity of UNC9994

| Assay | Receptor | Parameter | Value |

| β-Arrestin-2 Recruitment (Tango Assay) | Dopamine D2 | EC₅₀ | <10 nM[3][4] |

| GIRK Channel Activation | Dopamine D2 | EC₅₀ | 185 nM[8] |

| GIRK Channel Activation | Dopamine D2 | Efficacy | 15% of Dopamine max response[8] |

| GIRK Channel Activation | Dopamine D3 | EC₅₀ | 62.1 nM[8] |

| GIRK Channel Activation | Dopamine D3 | Efficacy | 89.1% of Dopamine max response[8] |

Experimental Protocols

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Kᵢ) of UNC9994 for various receptors.

-

Objective : To quantify the affinity of UNC9994 for specific receptor targets.

-

Methodology :

-

Membrane Preparation : Cell membranes expressing the target receptor (e.g., D2R) are prepared and homogenized in a standard binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).[9]

-

Competition Binding : A constant concentration of a specific radioligand (e.g., [³H]N-methylspiperone for D2R) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor drug (UNC9994).[9]

-

Incubation and Separation : The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification : The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis : The concentration of UNC9994 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

-

β-Arrestin-2 Translocation Assay (Tango Assay)

This assay is used to measure the ability of a ligand to promote the interaction between a G protein-coupled receptor (GPCR) and β-arrestin-2.

-

Objective : To quantify the potency (EC₅₀) and efficacy of UNC9994 in recruiting β-arrestin-2 to the D2R.

-

Methodology :

-

Cell Line : A specialized cell line is used that co-expresses the D2 receptor fused to a transcription factor and a β-arrestin-2 fusion protein linked to a protease.

-

Ligand Stimulation : Cells are treated with varying concentrations of UNC9994.

-

Recruitment and Cleavage : Agonist binding to the D2R induces a conformational change, leading to the recruitment of the β-arrestin-2-protease fusion protein. This proximity allows the protease to cleave the transcription factor from the receptor.

-

Reporter Gene Expression : The liberated transcription factor translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

-

Signal Detection : The reporter gene product is quantified (e.g., by measuring luminescence), providing a readout of β-arrestin-2 recruitment.[3]

-

G-protein-coupled Inward Rectifier (GIRK) Channel Activation Assay

This electrophysiological assay provides a real-time, G protein-dependent readout of D2R activity.[8]

-

Objective : To assess UNC9994's ability to activate G protein-dependent signaling pathways.

-

Methodology :

-

Expression System : Xenopus oocytes are co-injected with cRNAs encoding the human D2 or D3 receptor, GIRK1/4 channel subunits, and regulators of G protein signaling (RGS4) to amplify the signal.[8]

-

Two-Electrode Voltage Clamp : Oocytes are voltage-clamped, and membrane currents are recorded.

-

Ligand Application : Increasing concentrations of UNC9994 are applied to the oocytes.[8]

-

Current Measurement : Activation of the D2R by an agonist leads to Gβγ subunit dissociation from the Gαi/o protein, which in turn activates the GIRK channels, resulting in a measurable inward potassium current.

-

Data Analysis : The magnitude of the current is measured to determine the concentration-response relationship, yielding EC₅₀ and maximal efficacy values.[8]

-

In Vivo Assessment of Antipsychotic-like Activity

Preclinical animal models are used to evaluate the therapeutic potential of UNC9994.

-

Objective : To determine if UNC9994 can reverse schizophrenia-like behaviors in mice.

-

Models :

-

Pharmacological Model : Hyperlocomotion induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) or MK-801.[4][6][10]

-

Genetic Model : Grin1 knockdown (Grin1-KD) mice, which have reduced expression of the NMDA receptor GluN1 subunit and exhibit persistent hyperactivity.[5][6][10]

-

-

Methodology :

-

Drug Administration : Mice are administered this compound (e.g., 0.25-2 mg/kg, intraperitoneally) or vehicle.[4][5][10] For combination studies, a second drug like haloperidol (B65202) may be co-administered.[6][10]

-

Behavioral Testing : Following a pre-treatment period, mice are placed in an open-field arena, and their locomotor activity is tracked over time. Other behavioral tests like prepulse inhibition (PPI) or the Y-maze can also be used to assess sensory gating and cognitive function.[5][6][10]

-

Data Analysis : The total distance traveled or activity in specific time bins is compared between treatment groups to assess the ability of UNC9994 to reduce hyperactivity.[5] A key finding is that the antipsychotic-like activity of UNC9994 is abolished in β-arrestin-2 knockout mice, confirming its mechanism in vivo.[1][3]

-

Visualizations of Pathways and Workflows

Signaling Pathways at the Dopamine D2 Receptor

Caption: D2R signaling pathways activated by UNC9994.

Experimental Workflow for In Vivo Antipsychotic Activity

Caption: Workflow for assessing antipsychotic-like activity in mouse models.

Logical Relationship of UNC9994's Biased Agonism

Caption: Logical model of UNC9994's functional selectivity at the D2R.

References

- 1. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combination of Haloperidol With UNC9994, β-arrestin-Biased Analog of Aripiprazole, Ameliorates Schizophrenia-Related Phenotypes Induced by NMDAR Deficit in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, UNC9994, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

UNC9994 Hydrochloride: A Technical Guide to a β-Arrestin Biased Agonist at the Dopamine D2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC9994 hydrochloride is a novel research compound that has garnered significant interest within the scientific community for its unique pharmacological profile.[1] As an analog of the atypical antipsychotic aripiprazole, UNC9994 acts as a functionally selective or "biased" agonist at the dopamine (B1211576) D2 receptor (D2R).[1][2] Specifically, it demonstrates a preference for activating the β-arrestin signaling pathway over the canonical G-protein-mediated pathway.[1][2] This technical guide provides an in-depth overview of UNC9994, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action through signaling pathway and workflow diagrams.

Core Concept: β-Arrestin Biased Agonism

G-protein coupled receptors (GPCRs), such as the D2R, are traditionally known to signal through the activation of heterotrimeric G-proteins. However, a growing body of evidence has illuminated a parallel signaling cascade mediated by β-arrestins. Biased agonists are ligands that selectively activate one of these pathways over the other, offering the potential for more targeted therapeutic interventions with fewer side effects. UNC9994 exemplifies this concept by preferentially engaging β-arrestin-2 at the D2R while having minimal to no effect on Gαi/o-protein signaling.[2][3]

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound in comparison to other relevant compounds. These values highlight its biased agonism at the human dopamine D2 receptor.

Table 1: Dopamine D2 Receptor (D2R) Functional Activity

| Compound | Assay Type | Pathway | Potency (EC50, nM) | Efficacy (Emax, % of Quinpirole) | Reference |

| UNC9994 | β-arrestin-2 Recruitment (Tango) | β-arrestin | <10 | 91% | [1][4] |

| β-arrestin-2 Recruitment (BRET) | β-arrestin | 448 | 64% | [4] | |

| Gαi-mediated cAMP Inhibition | G-protein | No activity | 0% | [3][4] | |

| GIRK Channel Activation | G-protein | 185 | 15% (of Dopamine) | [5][6] | |

| Aripiprazole | β-arrestin-2 Recruitment (Tango) | β-arrestin | Potent (EC50 < 10 nM) | 73% | [4] |

| β-arrestin-2 Recruitment (BRET) | β-arrestin | 3.4 | 51% | [4] | |

| Gαi-mediated cAMP Inhibition | G-protein | 38 | 51% | [3][4] | |

| Quinpirole | β-arrestin-2 Recruitment (Tango) | β-arrestin | Potent | 100% | [4] |

| β-arrestin-2 Recruitment (BRET) | β-arrestin | 56 | 100% | [4] | |

| Gαi-mediated cAMP Inhibition | G-protein | 3.2 | 100% | [3][4] |

Table 2: Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| UNC9994 | Dopamine D2 | 79 | [1][7] |

| Serotonin 5-HT1A | 512 | [1] | |

| Serotonin 5-HT2A | 25 | [1] | |

| Serotonin 5-HT2B | 128 | [1] | |

| Serotonin 5-HT2C | 128 | [1] | |

| Histamine H1 | 2.4 | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways activated by UNC9994 and the workflows of key experiments used to characterize its biased agonism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments used to characterize UNC9994's biased agonism, based on published literature.

Protocol 1: β-Arrestin-2 Recruitment Assay (Tango Assay)

Objective: To quantify the recruitment of β-arrestin-2 to the D2 receptor upon ligand binding.

Materials:

-

HTLA cells (HEK293T derivative)

-

Plasmid encoding D2R fused to a TEV protease cleavage site and a transcription factor (tTA)

-

Plasmid encoding β-arrestin-2 fused to TEV protease

-

Reporter plasmid with a luciferase gene under the control of a tTA-responsive promoter

-

Cell culture reagents (DMEM, FBS, penicillin/streptomycin)

-

This compound and control compounds (e.g., quinpirole)

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Cell Culture and Transfection:

-

Culture HTLA cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Co-transfect the cells with the D2R-tTA, β-arrestin-2-TEV, and luciferase reporter plasmids using a suitable transfection reagent.

-

Plate the transfected cells into 384-well white, clear-bottom plates and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of UNC9994 and control compounds in assay buffer.

-

Remove the culture medium from the cells and add the compound dilutions.

-

Incubate the plates for 16-24 hours at 37°C.

-

-

Signal Detection:

-

Equilibrate the plates to room temperature.

-

Add luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data to the response of a full agonist (e.g., quinpirole).

-

Plot the concentration-response curves and determine the EC50 and Emax values using non-linear regression analysis.

-

Protocol 2: β-Arrestin-2 Recruitment Assay (BRET Assay)

Objective: To measure the proximity of β-arrestin-2 to the D2 receptor using Bioluminescence Resonance Energy Transfer.

Materials:

-

HEK293 cells

-

Plasmid encoding D2R fused to a Renilla luciferase (Rluc)

-

Plasmid encoding β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP)

-

Plasmid for GRK2 co-expression (optional, but can enhance signal)[4]

-

Cell culture reagents

-

This compound and control compounds

-

Coelenterazine (B1669285) h (Rluc substrate)

-

BRET-compatible plate reader

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 cells and co-transfect with the D2R-Rluc and β-arrestin-2-YFP plasmids (and GRK2 plasmid if applicable).

-

Plate the transfected cells into 96-well white, clear-bottom plates and incubate for 24-48 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of UNC9994 and control compounds.

-

Add the compounds to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Signal Detection:

-

Add the Rluc substrate, coelenterazine h, to each well.

-

Immediately measure the light emission at two wavelengths (one for Rluc and one for YFP) using a BRET plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio (YFP emission / Rluc emission).

-

Plot the BRET ratio as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax.

-

Protocol 3: Gαi-Mediated cAMP Inhibition Assay (GloSensor Assay)

Objective: To assess the effect of UNC9994 on the Gαi-mediated inhibition of cAMP production.

Materials:

-

HEK293T cells

-

Plasmid encoding the human D2R

-

GloSensor-22F cAMP plasmid (a luciferase-based cAMP biosensor)

-

Cell culture reagents

-

This compound and control compounds (e.g., quinpirole, aripiprazole)

-

Isoproterenol (to stimulate adenylyl cyclase)

-

GloSensor cAMP Reagent

-

Luminometer

Methodology:

-

Cell Culture and Transfection:

-

Co-transfect HEK293T cells with the D2R and GloSensor-22F plasmids.

-

Plate the cells in 384-well white, clear-bottom plates and incubate for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Equilibrate the GloSensor cAMP Reagent and add it to the cells. Incubate for 2 hours at room temperature.

-

Add serial dilutions of UNC9994 or control compounds to the cells and incubate for 15 minutes.

-

Add isoproterenol to all wells (except for baseline controls) to stimulate cAMP production.

-

-

Signal Detection:

-

Measure luminescence at various time points using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the cAMP concentration.

-

Normalize the data to the signal produced by isoproterenol alone.

-

Plot the percent inhibition of the isoproterenol-stimulated signal against the compound concentration to determine agonist or antagonist activity. For agonists, calculate EC50 and Emax values.[3][4]

-

Conclusion

This compound serves as a valuable pharmacological tool for investigating the nuanced signaling of the dopamine D2 receptor.[2] Its pronounced bias towards the β-arrestin pathway, coupled with a lack of significant G-protein activation, provides a unique opportunity to dissect the physiological and pathological roles of these distinct signaling cascades.[3][4] The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize UNC9994 in their studies of GPCR biology and drug discovery. Further research into β-arrestin biased agonists like UNC9994 may pave the way for novel therapeutics with improved efficacy and safety profiles for a range of neuropsychiatric disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, UNC9994, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

The Role of UNC9994 Hydrochloride in D2 Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dopamine (B1211576) D2 receptor (D2R) is a critical G protein-coupled receptor (GPCR) implicated in the pathophysiology of various neuropsychiatric disorders, making it a key target for therapeutic intervention. Traditional D2R ligands modulate both G protein-dependent and β-arrestin-dependent signaling pathways. However, the development of biased ligands, which preferentially activate one pathway over the other, has opened new avenues for designing safer and more effective drugs. This technical guide provides an in-depth analysis of UNC9994 hydrochloride, a functionally selective, β-arrestin-biased D2R agonist. We will explore its unique signaling properties, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize the underlying signaling pathways.

Introduction to this compound

This compound is a novel research compound that has garnered significant interest for its distinct mechanism of action at the dopamine D2 receptor. Unlike conventional D2R agonists or antagonists that indiscriminately affect both G protein and β-arrestin signaling, UNC9994 exhibits a pronounced bias towards the β-arrestin pathway.[1][2][3] This functional selectivity allows for the targeted modulation of specific downstream cellular events, offering a powerful tool to dissect the distinct roles of G protein and β-arrestin signaling in both normal physiology and disease states.

Chemically derived from the aripiprazole (B633) scaffold, UNC9994 has been instrumental in demonstrating that β-arrestin signaling can contribute to antipsychotic efficacy while potentially mitigating some of the motor side effects associated with traditional antipsychotics.[4][5][6] This document serves as a comprehensive resource for researchers aiming to utilize UNC9994 in their studies of D2R signaling and drug discovery.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized across various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its binding affinity and functional potency at the D2 receptor and other relevant targets.

Table 1: Binding Affinities (Ki) of this compound at Dopamine and Serotonin Receptors

| Receptor | Ki (nM) | Reference |

| Dopamine D2 | 79 | [1][3][7] |

| Dopamine D3 | 17 | [8] |

| Dopamine D4 | 138 | [8] |

| Dopamine D1 | 4000 | [8] |

| Serotonin 5-HT1A | 25-512 (agonist) | [9] |

| Serotonin 5-HT2A | 25-512 (antagonist) | [9] |

| Serotonin 5-HT2B | 25-512 (antagonist) | [9] |

| Serotonin 5-HT2C | 25-512 (agonist) | [9] |

| Histamine H1 | 2.4 | [9] |

Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound in D2R Signaling Assays

| Assay | Parameter | Value | Reference |

| β-arrestin-2 Recruitment (Tango Assay) | EC50 | 6.1 nM | [3] |

| β-arrestin-2 Recruitment (DiscoveRx Assay) | EC50 | 448 nM | [3] |

| β-arrestin-2 Recruitment | EC50 | 50 nM | [2] |

| Gαi-mediated cAMP Inhibition | Activity | Antagonist/No Agonist Activity | [3][4][5] |

| D2R/β-arrestin-2 Interaction | Activity | Partial Agonist | [1][3][7] |

| GIRK Channel Activation (D2R) | EC50 | 185 nM (Partial Agonist, 15% of Dopamine) | [10] |

| GIRK Channel Activation (D3R) | EC50 | 62 nM (89% of Dopamine) | [10] |

Signaling Pathways of UNC9994 at the D2 Receptor

UNC9994's functional selectivity is centered on its ability to preferentially engage the β-arrestin pathway while minimally affecting or even antagonizing the canonical G protein pathway.

The Biased Signaling Mechanism

Upon binding to the D2R, UNC9994 induces a conformational change in the receptor that favors the recruitment of G protein-coupled receptor kinases (GRKs). GRKs then phosphorylate the intracellular domains of the D2R, creating a high-affinity binding site for β-arrestin-2. This UNC9994-D2R-β-arrestin-2 complex initiates a cascade of downstream signaling events independent of G protein activation. The degree of UNC9994's agonist activity at the β-arrestin pathway can be influenced by the expression levels of GRK2.[11]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the canonical D2R signaling pathways and the specific pathway preferentially activated by UNC9994.

References

- 1. Table 4, Detailed protocol for the DiscoveRx D3 PathHunter® β-arrestin selectivity assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Table 2, Detailed protocol of DiscoveRx D2 β-arrestin secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bio-protocol.org [bio-protocol.org]

- 7. eubopen.org [eubopen.org]

- 8. The D2R-DISC1 protein complex and associated proteins are altered in schizophrenia and normalized with antipsychotic treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

A Comparative Analysis of UNC9994 Hydrochloride and Aripiprazole: Structure, Receptor Engagement, and Signaling Bias

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of UNC9994 hydrochloride and aripiprazole (B633), two pharmacologically significant compounds that, while sharing a common dichlorophenylpiperazine moiety, exhibit distinct structural features and divergent signaling profiles at the dopamine (B1211576) D2 receptor (D2R). This analysis is intended to serve as a resource for researchers in pharmacology, neuroscience, and drug development, offering detailed insights into their structure-activity relationships, quantitative pharmacological data, and the experimental methodologies used for their characterization.

Structural Comparison: Core Scaffolds and Key Differences

The fundamental difference between this compound and aripiprazole lies in their core heterocyclic systems and the nature of the linker connecting to the shared dichlorophenylpiperazinyl group. Aripiprazole is built upon a dihydroquinolinone scaffold, whereas this compound features a benzothiazole (B30560) core. These structural distinctions, along with a variation in the linker length, are critical determinants of their unique pharmacological activities.

Aripiprazole is chemically described as 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydrocarbostyril.[1] Its structure is characterized by a butoxy linker connecting the piperazine (B1678402) ring to the dihydroquinolinone system.

This compound , identified as 5-(3-(4-(2,3-dichlorophenyl)piperidin-1-yl)propoxy)benzo[d]thiazole hydrochloride, incorporates a shorter propoxy linker and a piperidine (B6355638) ring in place of aripiprazole's piperazine.[2]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of this compound and aripiprazole at key central nervous system receptors.

Table 1: Comparative Binding Affinities (Ki, nM) at Dopamine and Serotonin Receptors

| Compound | D2 | D3 | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C |

| This compound | 79[3][4][5] | 17[3] | 512[5] | 25[5] | 25[5] | 112[5] |

| Aripiprazole | <10[4][6] | High Affinity | 1.65 - 4.2[3][7] | 3.4[7] | - | 15[7] |

Table 2: Comparative Functional Activity (EC50/IC50, nM and Emax, %)

| Compound | D2R G-protein (cAMP) | D2R β-arrestin-2 Recruitment | 5-HT1A (GTPγS) | 5-HT2A (Ca2+) |

| This compound | Antagonist[4] | EC50: 448, Emax: 64%[4][6] | Agonist[5] | Antagonist[5] |

| Aripiprazole | Partial Agonist (EC50: 38, Emax: 51%)[4][6] | Partial Agonist (EC50: 3.4, Emax: 51%)[4][6] | Partial Agonist (EC50: 45)[3] | Antagonist (IC50: 11)[7] |

Divergent Signaling Pathways at the Dopamine D2 Receptor

A critical distinction between this compound and aripiprazole is their functional selectivity, or "biased agonism," at the dopamine D2 receptor. Aripiprazole acts as a partial agonist for both G-protein-mediated signaling (typically measured by inhibition of cAMP production) and β-arrestin recruitment.[4][8] In contrast, this compound is a β-arrestin-biased agonist, meaning it preferentially activates the β-arrestin pathway while acting as an antagonist at the G-protein signaling cascade.[4][9] This biased signaling profile is a key area of investigation for the development of novel antipsychotics with potentially improved side-effect profiles.

Experimental Protocols

The characterization of these compounds relies on a suite of in vitro pharmacological assays. Below are outlines of the key experimental protocols.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound.

-

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of cells or membranes expressing the receptor. The test compound is added at varying concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.

-

Typical Protocol:

-

Membrane Preparation: Cells (e.g., CHO or HEK293) stably expressing the receptor of interest are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.

-

Assay Setup: In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2R) and serial dilutions of the test compound.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a filter mat.

-

Quantification: The radioactivity retained on the filter mat is measured using a scintillation counter.

-

Data Analysis: The IC50 is determined by non-linear regression of the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.[1]

-

cAMP Accumulation Assay

This functional assay measures the effect of a compound on G-protein signaling through the Gαi/o or Gαs pathway.

-

Objective: To determine if a compound is an agonist, antagonist, or partial agonist at a G-protein-coupled receptor that modulates adenylyl cyclase activity.

-

Principle: For Gαi-coupled receptors like D2R, activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The assay measures these changes in cAMP.

-

Typical Protocol:

-

Cell Culture: Cells expressing the receptor of interest are plated in a multi-well plate.

-

Treatment: Cells are pre-incubated with the test compound at various concentrations.

-

Stimulation: Adenylyl cyclase is stimulated with a compound like forskolin (B1673556) (for Gαi) or isoproterenol (B85558) (for Gαs).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay (e.g., HTRF or ELISA) or a reporter gene (e.g., GloSensor).

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

-

β-Arrestin Recruitment Assay

This assay assesses the ability of a compound to promote the interaction between an activated GPCR and β-arrestin.

-

Objective: To quantify the potency and efficacy of a compound in inducing β-arrestin recruitment to the target receptor.

-

Principle: Various techniques can be used, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation (e.g., Tango assay). In a BRET-based assay, the receptor is fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin is fused to a BRET acceptor (e.g., YFP). Ligand-induced recruitment brings the donor and acceptor into close proximity, resulting in a measurable BRET signal.

-

Typical Protocol (BRET-based):

-

Cell Culture and Transfection: Cells (e.g., HEK293) are co-transfected with constructs encoding the receptor-BRET donor and β-arrestin-BRET acceptor fusions.

-

Assay Setup: Transfected cells are harvested and dispensed into a multi-well plate. The test compound is added at various concentrations.

-

BRET Measurement: A substrate for the BRET donor (e.g., coelenterazine (B1669285) h) is added, and light emission is measured at two wavelengths corresponding to the donor and acceptor.

-

Data Analysis: The BRET ratio is calculated, and dose-response curves are plotted to determine the EC50 and Emax for β-arrestin recruitment.[1]

-

Conclusion

This compound and aripiprazole, despite a shared pharmacophore, exemplify the principle of functional selectivity. The structural divergence in their core scaffolds and linker regions translates into distinct pharmacological profiles at the dopamine D2 receptor. Aripiprazole exhibits a mixed efficacy profile, acting as a partial agonist at both G-protein and β-arrestin pathways. In contrast, this compound demonstrates a pronounced bias towards the β-arrestin signaling cascade, acting as a G-protein antagonist. This comparative analysis underscores the importance of nuanced structural modifications in drug design and highlights the potential of biased agonism as a strategy for developing next-generation therapeutics with tailored signaling properties. The detailed experimental protocols provided herein offer a foundational framework for the continued investigation of these and other functionally selective ligands.

References

- 1. benchchem.com [benchchem.com]

- 2. The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, UNC9994, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bioon.com.cn [bioon.com.cn]

- 7. Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential Utility of Biased GPCR Signaling for Treatment of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]

UNC9994 Hydrochloride: A Technical Guide to its Dopamine Receptor Selectivity and Biased Agonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of UNC9994 hydrochloride, a functionally selective ligand for the dopamine (B1211576) D2 receptor (D2R). UNC9994 is a notable chemical probe and potential therapeutic lead due to its unique signaling properties, acting as a β-arrestin-biased agonist. This document summarizes its binding affinity, functional selectivity, the experimental protocols used for its characterization, and the underlying signaling pathways.

Core Concept: Biased Agonism of UNC9994

UNC9994, an analog of the atypical antipsychotic aripiprazole, is distinguished by its functionally selective or "biased" agonism at the dopamine D2 receptor.[1][2][3] Unlike traditional agonists that activate both G protein-dependent and β-arrestin-dependent signaling pathways, UNC9994 preferentially activates the β-arrestin pathway.[2][4] Specifically, it acts as a partial agonist for the recruitment of β-arrestin-2 to the D2R while simultaneously being an antagonist or inactive at the canonical Gαi/o-protein-coupled pathway, which mediates the inhibition of adenylyl cyclase and subsequent cAMP production.[1][2][4] This biased signaling is a key area of research for developing antipsychotics with improved efficacy and reduced side effects, such as extrapyramidal symptoms.[2][5]

Data Presentation: Quantitative Binding and Functional Data

The selectivity and functional profile of UNC9994 has been determined through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity Profile of UNC9994

This table presents the binding affinities (Ki, nM) of UNC9994 for dopamine receptor subtypes and a panel of other G protein-coupled receptors (GPCRs). Lower Ki values indicate higher binding affinity.

| Receptor Target | Binding Affinity (Ki, nM) |

| Dopamine Receptors | |

| D2 | 79[1][2][4] |

| D3 | <10 |

| D1, D4, D5 | Low Affinity (>1000)[2] |

| Serotonin (5-HT) Receptors | |

| 5-HT1A | 25-512[1] |

| 5-HT2A | 25-512[1] |

| 5-HT2B | 25-512[1] |

| 5-HT2C | 25-512[1] |

| Histamine Receptors | |

| H1 | 2.4[1] |

Data compiled from Allen et al. (2011).[2]

Table 2: Functional Activity Profile of UNC9994 at the D2 Receptor

This table summarizes the functional potency (EC50) and efficacy (Emax) of UNC9994 in assays measuring either G-protein or β-arrestin pathway activation.

| Functional Assay | Parameter | Value | Pathway |

| β-arrestin-2 Recruitment (Tango Assay) | EC50 | <10 nM[1][2] | β-arrestin |

| Emax | 91% (relative to quinpirole)[2] | β-arrestin | |

| β-arrestin-2 Recruitment (DiscoveRx) | EC50 | 448 nM[2][4] | β-arrestin |

| Emax | 64% (relative to quinpirole)[4] | β-arrestin | |

| Gαi-mediated cAMP Production | Activity | No agonist activity[2][3][4] | G-Protein |

| Gαi/o-mediated GIRK Channel Activation | EC50 | 185 nM[5] | G-Protein |

| Emax | 15% (relative to dopamine)[5] | G-Protein |

Note: While largely considered inactive at G-protein signaling, one study demonstrated weak partial agonism in a sensitive G protein-coupled inward rectifier potassium (GIRK) channel activation assay.[5]

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for characterizing biased ligands like UNC9994.

Caption: D2R biased signaling pathways activated by UNC9994.

Caption: Workflow for characterizing UNC9994's biased agonism.

Experimental Protocols

The characterization of UNC9994 involves a suite of specialized pharmacological assays to dissect its binding and functional properties.

Radioligand Competition Binding Assays

-

Objective: To determine the binding affinity (Ki) of UNC9994 for various receptors.

-

Methodology:

-

Preparation: Cell membranes are prepared from cell lines heterologously expressing the receptor of interest (e.g., HEK293 cells expressing human D2R).

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2R) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor drug (UNC9994).

-

Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Analysis: The data are fitted to a one-site competition model using nonlinear regression to calculate the IC50 value (the concentration of UNC9994 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

D2-Mediated β-Arrestin-2 Recruitment Assays (Tango Assay)

-

Objective: To measure the ability of UNC9994 to induce the interaction between the D2R and β-arrestin-2.

-

Methodology:

-

Assay Principle: The Tango assay utilizes a D2 receptor fused to a transcription factor (e.g., TEV protease cleavage site followed by Gal4-VP16). β-arrestin is fused to a TEV protease. Ligand-induced recruitment of the arrestin-protease fusion to the receptor-transcription factor fusion results in cleavage and release of the transcription factor.

-

Cell Culture: HTLA cells, which contain a β-lactamase reporter gene under the control of a GAL4 upstream activating sequence, are transfected with the D2R-transcription factor construct.

-

Compound Treatment: Cells are treated with varying concentrations of UNC9994.

-

Reporter Gene Activation: The released transcription factor translocates to the nucleus and drives the expression of the β-lactamase reporter gene.

-

Detection: β-lactamase activity is measured using a FRET-based substrate. The resulting signal is proportional to the extent of β-arrestin recruitment.

-

Analysis: Dose-response curves are generated to determine the EC50 and Emax values for UNC9994.[2]

-

D2-Mediated cAMP Accumulation Assay

-

Objective: To assess the effect of UNC9994 on the Gαi-protein signaling pathway.

-

Methodology:

-

Principle: The D2R is coupled to the Gαi protein, which inhibits the enzyme adenylyl cyclase, thereby reducing the conversion of ATP to cyclic AMP (cAMP). This assay measures the ability of a compound to inhibit stimulated cAMP production.

-

Cell Culture: HEK293T cells expressing the D2R are utilized. Often, a cAMP biosensor like GloSensor-22F is co-expressed.[4]

-

Stimulation: Intracellular cAMP levels are first elevated using a non-selective β-adrenergic agonist like isoproterenol, which activates Gαs-coupled receptors and stimulates adenylyl cyclase.

-

Compound Treatment: The cells are then treated with varying concentrations of UNC9994.

-

Measurement: The level of intracellular cAMP is measured, typically via a luminescence-based biosensor or an immunoassay (e.g., HTRF).

-

Analysis: A reduction in the isoproterenol-stimulated cAMP level indicates Gαi activation (agonist activity). UNC9994 shows no agonist activity in this assay, failing to inhibit cAMP production.[2][4]

-

In Vivo Phencyclidine (PCP)-Induced Hyperlocomotion Model

-

Objective: To evaluate the antipsychotic-like activity of UNC9994 in an animal model and determine its dependence on β-arrestin-2.

-

Methodology:

-

Subjects: Both wild-type (WT) and β-arrestin-2 knockout (β-ARR2 KO) mice are used.[2]

-

Treatment: Mice are pre-treated with either vehicle or UNC9994 (e.g., 2 mg/kg, intraperitoneally).

-

Induction of Hyperlocomotion: After a set period (e.g., 30 minutes), mice are administered phencyclidine (PCP), an NMDA receptor antagonist that induces hyperlocomotor activity, a behavior analogous to psychosis.[2]

-

Behavioral Assessment: Locomotor activity (e.g., distance traveled) is recorded in an open-field arena over a specific duration.

-

Analysis: The locomotor activity of the UNC9994-treated group is compared to the vehicle-treated group in both WT and KO mice. The finding that UNC9994 inhibits PCP-induced hyperlocomotion in WT mice, but not in β-ARR2 KO mice, provides strong evidence that its antipsychotic-like effects are mediated by the β-arrestin-2 pathway.[2]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

- 5. The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, UNC9994, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Profile of UNC9994 Hydrochloride in Murine Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC9994 hydrochloride is a novel investigational compound characterized as a β-arrestin-biased dopamine (B1211576) D2 receptor (D2R) partial agonist.[1][2][3][4][5] This functional selectivity confers a unique pharmacological profile, distinguishing it from typical and atypical antipsychotics that primarily target G-protein-mediated signaling pathways.[1][3][4] Preclinical research in mouse models has predominantly focused on its potential therapeutic applications in neuropsychiatric disorders, particularly schizophrenia. This document provides a comprehensive technical guide to the in vivo effects of this compound in mouse models, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Core Mechanism of Action

UNC9994 acts as a partial agonist at the dopamine D2 receptor, exhibiting a bias towards the β-arrestin signaling cascade over the canonical G-protein pathway.[1][3][4] This mechanism is believed to be crucial for its observed antipsychotic-like effects.[3][5] Studies have demonstrated that the in vivo efficacy of UNC9994 is dependent on the presence of β-arrestin-2.[3]

Data Summary: In Vivo Efficacy in Schizophrenia Mouse Models

The in vivo effects of UNC9994 have been evaluated in established mouse models of schizophrenia, namely the NMDA receptor antagonist (MK-801) induced hyperlocomotion model and the genetically modified Grin1 knockdown (Grin1-KD) mouse model.[1][2][6]

| Mouse Model | Treatment | Dose (mg/kg) | Route | Key Findings | Reference(s) |

| MK-801 Induced Hyperactivity | UNC9994 | 0.25 | i.p. | Modestly decreased ambulation. | [2] |

| MK-801 Induced Hyperactivity | UNC9994 + Haloperidol | 0.25 + 0.15 | i.p. | Significantly reduced motor activity. | [2] |

| Grin1-KD | UNC9994 | 0.25 | i.p. | Reduced psychomotor agitation when co-administered with haloperidol. | [1] |

| NR1-KD Hyperlocomotion | UNC9994 | 0.5 | i.p. | No significant effect on hyperlocomotion. | [6] |

| NR1-KD Hyperlocomotion | UNC9994 | 2.0 | i.p. | Significantly suppressed hyperlocomotion. | [6] |

| AMPH-induced Hyperlocomotion | UNC9994 | 10 | i.p. | Reduced hyperlocomotion in wild-type but not A2AR-/- mice. | [4] |

Note: i.p. = intraperitoneal; AMPH = amphetamine; A2AR-/- = Adenosine A2A receptor knockout.

Experimental Protocols

Schizophrenia-Like Behavior Mouse Models

1. MK-801 Induced Hyperactivity Model:

-

Animals: C57BL/6J male mice are commonly used.[2]

-

Procedure: NMDAR hypofunction is pharmacologically induced by an acute intraperitoneal injection of MK-801 (0.15 mg/kg).[1][2] Thirty minutes after MK-801 administration, mice are treated with this compound, vehicle, or a combination therapy.[1]

-

Behavioral Assessment: Locomotor activity is monitored in an open field test immediately following treatment.[1][6] Other behavioral tests such as the Y-maze for working memory and prepulse inhibition (PPI) for sensorimotor gating are also employed.[1][2]

2. Grin1 Knockdown (Grin1-KD) Mouse Model:

-

Animals: Genetically engineered mice with reduced expression of the Grin1 subunit of the NMDA receptor.[1]

-

Procedure: this compound is administered intraperitoneally.[1]

-

Behavioral Assessment: Similar to the MK-801 model, behavioral phenotypes such as hyperactivity, PPI deficits, and cognitive function are assessed.[1]

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Cascade

The following diagram illustrates the biased agonism of UNC9994 at the D2 receptor, leading to the activation of the β-arrestin pathway.

Caption: UNC9994 biased agonism at the D2 receptor.

Experimental Workflow for In Vivo Behavioral Studies

This diagram outlines the typical workflow for assessing the in vivo effects of UNC9994 in mouse models of schizophrenia.

Caption: Workflow for behavioral pharmacology studies.

Pharmacokinetics, Toxicology, and Other In Vivo Applications

It is important to note that publicly available literature is limited regarding the detailed pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), formal toxicology, and safety studies of this compound in mouse models. One study noted the need for future pharmacokinetic assessments to determine optimal dosing and treatment regimens.[3]

Furthermore, the in vivo evaluation of this compound appears to be concentrated on its antipsychotic potential. To date, there is a lack of published research on its effects in other therapeutic areas, such as oncology, in mouse models.

Conclusion

This compound demonstrates clear in vivo activity in mouse models of schizophrenia, primarily through its unique mechanism as a β-arrestin-biased agonist at the D2 receptor. The available data supports its potential as a novel therapeutic agent for neuropsychiatric disorders. However, a comprehensive understanding of its in vivo profile is currently hampered by the limited availability of public data on its pharmacokinetics, toxicology, and efficacy in other disease models. Further preclinical investigation in these areas is warranted to fully elucidate the therapeutic potential and safety profile of this compound for future drug development.

References

- 1. The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, UNC9994, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combination of Haloperidol With UNC9994, β-arrestin-Biased Analog of Aripiprazole, Ameliorates Schizophrenia-Related Phenotypes Induced by NMDAR Deficit in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

- 5. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

UNC9994 Hydrochloride: A Technical Guide to its Potential as a β-Arrestin-Biased Antipsychotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC9994 hydrochloride is a novel aripiprazole (B633) analog that has emerged as a significant tool compound for investigating the therapeutic potential of functionally selective or "biased" ligands for the dopamine (B1211576) D2 receptor (D2R) in the treatment of schizophrenia.[1][2][3] Unlike traditional antipsychotics, which primarily target G protein signaling pathways, UNC9994 demonstrates a unique mechanism of action. It acts as a potent partial agonist for D2R-mediated β-arrestin-2 interactions while having no effect on D2R-mediated Gαi/o protein signaling.[1][2] This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows to support further research and development in the field of antipsychotic drug discovery.

Quantitative Data

The following tables summarize the binding affinities and functional activities of UNC9994 at various G protein-coupled receptors (GPCRs).

Table 1: Radioligand Binding Affinities (Ki) of UNC9994

| Receptor | Binding Affinity (Ki, nM) |

| Dopamine D2 | 79[2][4] |

| Dopamine D1 | 4,000[4] |

| Dopamine D3 | 17[4] |

| Dopamine D4 | 138[4] |

| Dopamine D5 | >10,000[4] |

| Serotonin 5HT2A | 140[4] |

| Serotonin 5HT2B | 25[2] |

| Serotonin 5HT2C | 512[2] |

| Serotonin 5HT1A | 26[4] |

| Histamine H1 | 2.4[2] |

Table 2: Functional Activity of UNC9994

| Assay | Parameter | Value (nM) | Efficacy (Emax %) |

| D2R β-Arrestin-2 Recruitment (Tango) | EC50 | <10[2] | 91[1] |

| D2R Gαi/o-mediated cAMP Inhibition | EC50 | Inactive | N/A[1][4] |

| 5HT2A Functional Antagonism (FLIPR) | pA2 | 6,600[4] | N/A |

| 5HT2B Functional Antagonism (FLIPR) | IC50 | 501[4] | N/A |

| 5HT2C Functional Agonism (FLIPR) | EC50 | 1,550[4] | N/A |

| 5HT1A Functional Agonism (cAMP) | EC50 | 933[4] | N/A |

| H1 Functional Antagonism (FLIPR) | pA2 | 79[4] | N/A |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of UNC9994 and a typical experimental workflow for its in vivo evaluation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is adapted from standard procedures for determining the binding affinity of a compound to the D2 receptor using a competitive binding assay with a radiolabeled ligand.

-

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing human dopamine D2 receptors.

-

Radioligand: [³H]Spiperone.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

This compound serial dilutions.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of UNC9994 in assay buffer.

-

In a 96-well plate, combine:

-

50 µL of assay buffer.

-

50 µL of [³H]Spiperone at a final concentration near its Kd.

-

50 µL of UNC9994 dilution (for competition curve) or 50 µL of assay buffer (for total binding) or 50 µL of Haloperidol (for non-specific binding).

-

-

Initiate the binding reaction by adding 50 µL of the cell membrane preparation to each well.

-

Incubate the plate at room temperature for 90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of UNC9994 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

D2R Gαi/o-mediated cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) via the Gαi/o pathway following D2 receptor activation.

-

Materials:

-

HEK293T cells expressing the dopamine D2 receptor and a cAMP biosensor (e.g., GloSensor-22F).

-

Assay Buffer: HBSS with 10 mM HEPES.

-

Forskolin solution (to stimulate adenylyl cyclase).

-

Isoproterenol (β-adrenergic agonist to stimulate cAMP).

-

This compound serial dilutions.

-

384-well white, clear-bottom plates.

-

Luminometer.

-

-

Procedure:

-

Seed the HEK293T-D2R-GloSensor cells in 384-well plates and incubate overnight.

-

Replace the medium with assay buffer and incubate for 2 hours at room temperature.

-

Add serial dilutions of UNC9994 to the wells.

-

Stimulate cAMP production by adding a solution of isoproterenol.

-

Measure luminescence immediately and kinetically for 15-30 minutes using a luminometer.

-

Data are expressed as a percentage of the response to a full agonist (e.g., quinpirole). As UNC9994 is inactive in this pathway, no inhibition of isoproterenol-stimulated cAMP production is expected.[4]

-

D2R β-Arrestin-2 Recruitment Tango Assay

This assay quantifies the recruitment of β-arrestin-2 to the D2 receptor upon ligand binding.[1]

-

Materials:

-

HTLA cells stably expressing a β-arrestin-TEV protease fusion protein and a tetracycline (B611298) transactivator-driven luciferase reporter.

-

D2V2-TCS-tTA construct for transfection.

-

DMEM with 10% FBS and 1% dialyzed FBS.

-

This compound serial dilutions.

-

384-well white, clear-bottom plates.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Plate HTLA cells in 15-cm dishes.

-

Transfect the cells with the D2V2-TCS-tTA construct using a suitable method (e.g., calcium phosphate).

-

The following day, re-plate the transfected cells into 384-well plates in DMEM with 1% dialyzed FBS.

-

Add serial dilutions of UNC9994 to the wells and incubate overnight at 37°C.

-

Add luciferase assay reagent to each well.

-

Measure luminescence using a luminometer.

-

Calculate EC50 and Emax values from the dose-response curve, with the full agonist quinpirole (B1680403) as a positive control.

-

In Vivo Phencyclidine (PCP)-Induced Hyperlocomotion

This is a widely used animal model to assess the antipsychotic-like activity of test compounds.[1]

-

Animals:

-

Male wild-type and β-arrestin-2 knockout mice.

-

-

Materials:

-

This compound (2.0 mg/kg) dissolved in an appropriate vehicle.

-

Phencyclidine (PCP) (6 mg/kg) dissolved in saline.

-

Open field activity chambers.

-

-

Procedure:

-

Habituate the mice to the testing room for at least 30 minutes.

-

Administer UNC9994 (or vehicle) via intraperitoneal (i.p.) injection.

-

After 30 minutes, administer PCP (or saline) via i.p. injection.

-

Immediately place the mice in the open field chambers and record locomotor activity for a specified duration (e.g., 60-120 minutes).

-

Analyze the data by binning the activity into time intervals (e.g., 5-minute bins) and calculating the total distance traveled.

-

Compare the locomotor activity of the UNC9994-treated group to the vehicle-treated group to determine the effect on PCP-induced hyperlocomotion.

-

Western Blot for pAkt and pGSK-3β

This protocol is for the semi-quantitative analysis of protein phosphorylation in brain tissue following in vivo studies.[1]

-

Materials:

-

Mouse prefrontal cortex (PFC) and striatal tissue homogenates.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-pAkt (Ser473), Rabbit anti-Akt, Rabbit anti-pGSK-3β (Ser9), Rabbit anti-GSK-3β.

-

HRP-conjugated anti-rabbit secondary antibody.

-

Chemiluminescent substrate and imaging system.

-

-

Procedure:

-

Homogenize brain tissue in ice-cold RIPA buffer.

-

Centrifuge the homogenates and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples in Laemmli buffer and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

This compound represents a pivotal pharmacological tool for dissecting the roles of G protein-independent, β-arrestin-mediated signaling in the therapeutic actions of antipsychotic drugs. Its unique profile as a β-arrestin-biased D2R agonist, coupled with its demonstrated efficacy in preclinical models of schizophrenia, underscores the potential of this signaling pathway as a target for novel antipsychotic development. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers dedicated to advancing our understanding of schizophrenia pathophysiology and developing safer, more effective treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

A Technical Guide to Foundational Research on β-Arrestin Biased Agonism

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the core principles, experimental methodologies, and data analysis techniques foundational to the study of β-arrestin biased agonism at G protein-coupled receptors (GPCRs).

Introduction: The Evolution of GPCR Pharmacology

G protein-coupled receptors (GPCRs), also known as seven-transmembrane receptors (7TMRs), constitute the largest family of cell surface receptors and are the targets of approximately 40% of modern drugs.[1] For decades, the prevailing model of GPCR activation was linear: an agonist binds to a receptor, activates a specific heterotrimeric G protein (Gαβγ), and initiates a downstream signaling cascade.[2] This interaction leads to a GDP-to-GTP exchange on the Gα subunit, causing its dissociation from the Gβγ dimer and subsequent modulation of effector enzymes like adenylyl cyclase or phospholipase C.[2]

This classical view was expanded with the discovery of β-arrestins (β-arrestin1 and β-arrestin2). Initially characterized as proteins that "arrest" G protein signaling through receptor desensitization and internalization, it is now clear that β-arrestins are versatile scaffold proteins that can initiate their own distinct signaling pathways.[1][2] This realization gave rise to the concept of biased agonism , also termed functional selectivity.[3][4] Biased agonism posits that a ligand can selectively activate one signaling pathway (e.g., β-arrestin-mediated) over another (e.g., G protein-mediated) at the same receptor.[1][3] This paradigm shift opened new avenues for designing drugs with improved therapeutic profiles and fewer side effects by precisely targeting desired cellular responses.[4][5]

Core Signaling Pathways: G Protein vs. β-Arrestin

Upon agonist binding, a GPCR undergoes a conformational change that allows it to engage with intracellular partners. The divergence between G protein and β-arrestin signaling begins at this stage.

-

G Protein-Dependent Signaling: This is the canonical pathway where the activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF) for a heterotrimeric G protein. The dissociated Gα and Gβγ subunits then modulate various effectors, leading to changes in second messenger levels (e.g., cAMP, IP₃, DAG) and downstream cellular responses.

-

β-Arrestin-Dependent Signaling: Agonist-occupied receptors are phosphorylated by G protein-coupled receptor kinases (GRKs).[1] This phosphorylation "bar code" creates a high-affinity binding site for β-arrestins.[5][6] β-arrestin binding not only blocks further G protein coupling but also serves as a scaffold to recruit various signaling proteins, such as Src, and components of the mitogen-activated protein kinase (MAPK) cascade like ERK1/2, initiating a wave of G protein-independent signaling.[6][7]

The Concept of Ligand-Directed Signaling

The classical two-state model of receptor activation is insufficient to explain biased agonism.[6] Instead, GPCRs are now understood to exist in multiple conformational states. A ligand's "bias" is its ability to selectively stabilize a specific subset of these conformations, thereby preferentially initiating a particular downstream signaling cascade.[4][6]

-

Balanced Agonist: Stabilizes receptor conformations that are competent to activate both G protein and β-arrestin pathways.

-

G Protein-Biased Agonist: Preferentially stabilizes conformations that favor G protein coupling over GRK phosphorylation and β-arrestin recruitment.

-

β-Arrestin-Biased Agonist: Preferentially stabilizes conformations that are readily phosphorylated by GRKs and recruit β-arrestin, often with little to no G protein activation.

Key Experimental Protocols for Quantifying Bias

To establish a ligand's bias, it is essential to quantify its activity in at least two distinct signaling pathways: one for G protein activation and one for β-arrestin recruitment.[8]

Assays for G-Protein Activation

A. cAMP Accumulation Assays

These assays measure the concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) and are standard for assessing the activation of Gs-coupled (which increase cAMP) and Gi-coupled (which decrease cAMP) receptors.[9][10]

-

Principle: Agonist activation of Gs stimulates adenylyl cyclase to produce cAMP, while Gi activation inhibits it.[9] The resulting change in intracellular cAMP is measured, often using competitive immunoassays with detection methods like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based biosensors.[9][11][12]

-

Generic Protocol (HTRF-based):

-

Cell Culture: Plate cells expressing the GPCR of interest in 96- or 384-well plates and incubate overnight.

-